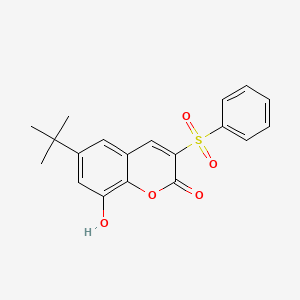

3-(benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one

Descripción

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-6-tert-butyl-8-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5S/c1-19(2,3)13-9-12-10-16(18(21)24-17(12)15(20)11-13)25(22,23)14-7-5-4-6-8-14/h4-11,20H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVNGFNHYIDXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one typically involves multiple steps. One common method includes the sulfonation of a chromen-2-one derivative followed by the introduction of the tert-butyl and hydroxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using benzenesulfonyl chloride and chromen-2-one derivatives. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzenesulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinyl or sulfide derivatives.

Substitution: Various substituted benzenesulfonyl derivatives.

Aplicaciones Científicas De Investigación

3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity. The chromen-2-one core may also interact with various biological pathways, contributing to its overall effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Reactivity Comparisons

Electron-Withdrawing vs. Electron-Donating Groups

- The benzenesulfonyl group in the target compound is strongly electron-withdrawing, which may reduce electron density in the coumarin ring, affecting its UV absorption and fluorescence properties.

- The tert-butyl group at position 6 provides steric shielding, likely reducing susceptibility to nucleophilic attack compared to smaller substituents like bromine in .

Hydrogen Bonding and Solubility

- The 8-hydroxyl group in the target compound enables hydrogen bonding, improving aqueous solubility relative to the 8-methoxy analog in . However, the tert-butyl group may counterbalance this by increasing hydrophobicity.

- Compounds with multiple hydroxyl groups (e.g., ) are expected to have higher water solubility but lower membrane permeability.

Actividad Biológica

3-(benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger family of coumarins, which are known for their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of 3-(benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one can be described as follows:

- Chemical Formula : C18H18O4S

- Molecular Weight : 342.40 g/mol

- CAS Number : 902506-98-3

This compound features a chromenone backbone with a sulfonyl group and a tert-butyl substituent, which are thought to contribute to its biological activity.

Antioxidant Activity

Research has shown that coumarin derivatives exhibit significant antioxidant properties. The antioxidant activity of 3-(benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated effective scavenging activity, indicating its potential as a natural antioxidant agent.

Table 1: Antioxidant Activity Assay Results

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 3-(benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one | 25.4 | 18.7 |

| Ascorbic Acid | 15.6 | 12.5 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using in vitro models involving lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Activity Results

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 1500 | 1200 |

| Compound (10 µM) | 800 | 600 |

Anticancer Activity

The anticancer properties were evaluated against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The compound exhibited dose-dependent cytotoxic effects, with the highest efficacy observed in MCF-7 cells.

Table 3: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 22.5 |

| A549 | 35.0 |

| HT-29 | 30.5 |

Mechanistic Studies

Mechanistic studies suggest that the biological activities of this coumarin derivative may be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. For instance, it inhibits the NF-kB pathway, which plays a critical role in inflammatory responses and tumorigenesis.

Case Study 1: In Vivo Evaluation

A study conducted on a murine model demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to the control group. Histopathological analysis revealed reduced inflammation and apoptosis in tumor tissues treated with the compound.

Case Study 2: Synergistic Effects with Other Agents

Further investigations into the synergistic effects of this coumarin derivative with established chemotherapeutic agents revealed enhanced anticancer activity when combined with doxorubicin in vitro. This suggests potential applications in combination therapy for improved treatment outcomes.

Q & A

Q. What are the key synthetic challenges in preparing 3-(benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one, and how can multi-step optimization address them?

The synthesis involves regioselective sulfonylation and hydroxyl-group protection. A critical challenge is avoiding over-sulfonylation at the 6-tert-butyl position, which requires precise stoichiometric control of benzenesulfonyl chloride. Multi-step optimization includes:

- Intermediate purification : Column chromatography to isolate intermediates (e.g., 8-methoxy derivatives) before final deprotection .

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance sulfonylation efficiency at the 3-position .

- Temperature control : Elevated temperatures (80–100°C) to accelerate sulfonylation while minimizing side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl and hydroxyl groups) and assess electronic environments .

- X-ray crystallography : SHELXL refinement (via SHELX programs) resolves bond lengths/angles and hydrogen-bonding networks, critical for validating the chromen-2-one core and substituent geometry .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for sulfonyl-containing intermediates .

Advanced Research Questions

Q. How can competing reaction pathways during sulfonylation be systematically controlled?

Competing pathways (e.g., sulfonation at adjacent positions or over-oxidation) are mitigated by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize sulfonyl intermediates and reduce nucleophilic side reactions .

- Protecting groups : Temporary protection of the 8-hydroxy group with methoxy or acetyl groups prevents undesired sulfonylation at this site .

- Stoichiometric monitoring : Real-time HPLC tracking of reaction progress to identify and quench side products early .

Q. How can researchers resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?

Discrepancies in hydrogen-bonding motifs (e.g., intermolecular vs. intramolecular interactions) are analyzed using:

- Graph-set analysis : Categorizes hydrogen-bonding patterns (e.g., rings, chains) to identify dominant interactions in the crystal lattice .

- Temperature-dependent crystallography : Low-temperature (100 K) data collection reduces thermal motion artifacts, clarifying ambiguous bond networks .

- Computational validation : DFT calculations (e.g., Gaussian) predict hydrogen-bond strengths and compare them with experimental geometries .

Q. What strategies are recommended for predicting the reactivity of the hydroxyl and sulfonyl groups in biological or catalytic systems?

- pH-dependent studies : Titration experiments (UV-Vis or fluorescence) assess the hydroxyl group’s acidity (pKa) and sulfonyl group’s electrophilicity under physiological conditions .

- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts interactions between the sulfonyl group and enzyme active sites (e.g., cytochrome P450) .

- Comparative kinetics : Rate constants for sulfonate hydrolysis or hydroxyl oxidation are measured via stopped-flow techniques to benchmark reactivity .

Q. What are the challenges in resolving disordered tert-butyl groups in X-ray crystallography, and how are they addressed?

Disordered tert-butyl moieties introduce ambiguity in electron density maps. Solutions include:

- Low-temperature data : Reduces thermal motion, improving resolution of bulky substituents .

- SHELXL constraints : ISOR and DELU restraints refine anisotropic displacement parameters for carbon atoms in the tert-butyl group .

- Alternative space groups : Testing multiple crystal systems (e.g., P2₁/c vs. P1) to identify the most ordered packing arrangement .

Q. How can researchers design biological activity assays for this compound despite limited toxicological data?

- Target-specific assays : Focus on enzyme inhibition (e.g., kinases or esterases) using fluorescence-based assays (e.g., Förster resonance energy transfer) to quantify IC₅₀ values .

- Comparative profiling : Cross-reference structural analogs (e.g., 8-methoxy derivatives) with known bioactivity databases to infer potential targets .

- Metabolic stability tests : Microsomal incubation (e.g., human liver microsomes) evaluates phase I/II metabolism, guiding dose ranges for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.